molecular formula C8H2F8 B1454897 2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene CAS No. 1099597-67-7

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene

Cat. No.: B1454897
CAS No.: 1099597-67-7
M. Wt: 250.09 g/mol
InChI Key: PNOYZOCIRIBZSK-UHFFFAOYSA-N
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Description

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2F8 and a molecular weight of 250.09 g/mol . This compound is characterized by the presence of two fluorine atoms and two trifluoromethyl groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of fluorinated benzene derivatives with trifluoromethylating agents. For example, the reaction of fluorobenzene with trifluoromethyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired product . Another method involves the use of fluorinated acetyl compounds, which react with fluorobenzene under specific conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1,4-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Mechanism of Action

The mechanism of action of 2,3-difluoro-1,4-bis-(trifluoromethyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,3-difluoro-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F8/c9-5-3(7(11,12)13)1-2-4(6(5)10)8(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOYZOCIRIBZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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